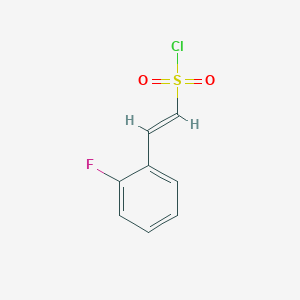

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride

CAS No.: 1161945-22-7

Cat. No.: VC12000846

Molecular Formula: C8H6ClFO2S

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1161945-22-7 |

|---|---|

| Molecular Formula | C8H6ClFO2S |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | (E)-2-(2-fluorophenyl)ethenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H6ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ |

| Standard InChI Key | CIJAPQWSEHDXFM-AATRIKPKSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)F |

| SMILES | C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)F |

| Canonical SMILES | C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)F |

Introduction

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClFO2S and a molecular weight of 220.65 g/mol . It belongs to the class of sulfonyl chlorides, which are known for their reactive sulfonyl group (–SO₂Cl) attached to a chloride atom. This compound is particularly significant in organic synthesis due to its potential applications in creating various biologically active molecules.

Synthesis

The synthesis of 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride typically involves the reaction of a precursor compound, such as a sulfonic acid or its salt, with thionyl chloride (SOCl2) or similar reagents. This process converts the sulfonic acid group into the sulfonyl chloride group, which is highly reactive and useful for further chemical transformations.

Applications in Organic Synthesis

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride is a versatile reagent in organic synthesis. It can participate in various reactions, including:

-

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonic esters, or sulfonic thioesters.

-

Cross-Coupling Reactions: It can be used as a precursor for the synthesis of complex molecules through cross-coupling reactions.

Safety and Handling

Sulfonyl chlorides are generally considered hazardous due to their reactivity and potential to cause skin and eye irritation. Handling 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride requires appropriate protective equipment and should be conducted in well-ventilated areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume